6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid
Description
6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H28F2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fluocinolone acetonide impurity B [EP], also known as UNII-B89MRW2X77, is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors found in almost all cells, but they are particularly abundant in the liver and immune cells .
Mode of Action
Fluocinolone acetonide impurity B [EP] binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to the increase in expression of specific target genes .
Biochemical Pathways
The activation of glucocorticoid receptors by Fluocinolone acetonide impurity B [EP] influences numerous biochemical pathways. It acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) . It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
As a corticosteroid, it is expected to have a high lipophilicity , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Fluocinolone acetonide impurity B [EP]'s action are primarily anti-inflammatory and immunosuppressive. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2O6/c1-19(2)30-17-9-12-13-8-15(24)14-7-11(26)5-6-20(14,3)22(13,25)16(27)10-21(12,4)23(17,31-19)18(28)29/h5-7,12-13,15-17,27H,8-10H2,1-4H3,(H,28,29)/t12-,13-,15-,16-,17+,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURGGCFNQHBYEW-QXWOZTMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215959 | |
Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65751-34-0 | |
Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065751340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17β-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B89MRW2X77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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